molecular formula C27H27IN2O5S B11447355 Methyl 4-({2-[(4-iodophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Methyl 4-({2-[(4-iodophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B11447355
M. Wt: 618.5 g/mol
InChI Key: BQYSZBWCGUNCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({2-[(4-iodophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an iodophenyl group, a carbamothioyl group, and a tetrahydroisoquinoline moiety.

Preparation Methods

The synthesis of Methyl 4-({2-[(4-iodophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves multiple steps. One common method includes the Fischer esterification of 4-iodobenzoic acid with methanol to produce methyl 4-iodobenzoate . This intermediate can then undergo further reactions to introduce the carbamothioyl and tetrahydroisoquinoline groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The iodophenyl group can be oxidized under specific conditions.

    Reduction: The carbamothioyl group can be reduced to form different derivatives.

    Substitution: The iodophenyl group can participate in substitution reactions, such as the Sonogashira coupling. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-({2-[(4-iodophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the iodophenyl group may interact with certain enzymes or receptors, while the tetrahydroisoquinoline moiety could influence neurotransmitter pathways . Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds include other iodophenyl derivatives and tetrahydroisoquinoline-based molecules. . Some similar compounds include:

  • Methyl 4-iodobenzoate
  • Tetrahydroisoquinoline derivatives
  • Carbamothioyl compounds

Properties

Molecular Formula

C27H27IN2O5S

Molecular Weight

618.5 g/mol

IUPAC Name

methyl 4-[[2-[(4-iodophenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C27H27IN2O5S/c1-32-24-14-18-12-13-30(27(36)29-20-8-6-19(28)7-9-20)23(22(18)15-25(24)33-2)16-35-21-10-4-17(5-11-21)26(31)34-3/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,29,36)

InChI Key

BQYSZBWCGUNCEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=C(C=C3)I)COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.